4-Chloro-n-ethylbenzenesulfonamide

Lipophilicity modulation Medicinal chemistry lead optimization LogP-driven property design

4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) is a para‑chlorinated N‑ethyl aromatic sulfonamide with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g·mol⁻¹. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, offering a fixed combination of an electron‑withdrawing chloro substituent, a moderately lipophilic N‑ethyl group, and a hydrogen‑bond‑capable sulfonamide core.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 6318-34-9
Cat. No. B172060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-n-ethylbenzenesulfonamide
CAS6318-34-9
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
InChIKeyUCQURUONSAUJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) – Core Physicochemical and Structural Baseline for Procurement Evaluation


4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) is a para‑chlorinated N‑ethyl aromatic sulfonamide with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g·mol⁻¹ . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, offering a fixed combination of an electron‑withdrawing chloro substituent, a moderately lipophilic N‑ethyl group, and a hydrogen‑bond‑capable sulfonamide core. Its computed topological polar surface area (TPSA) is 46.17 Ų and its calculated LogP is 1.6382 , placing it in a physicochemical space that balances aqueous solubility and membrane permeability.

Why Unqualified “Sulfonamide Intermediate” Substitution Risks Project Setbacks – The 4-Chloro-N-ethylbenzenesulfonamide Case


Simple benzenesulfonamide analogs are often treated as interchangeable building blocks, but small structural variations—such as replacing the 4‑chloro substituent with bromo, fluoro, or hydrogen, or swapping the N‑ethyl group for N‑methyl—produce quantifiable shifts in lipophilicity (LogP), electronic character, and thermal stability that directly affect synthetic yields, purification profiles, and downstream biological properties . Overlooking these differences leads to failures in reaction optimization, unexpected pharmacokinetic profiles, and batch‑to‑batch inconsistencies in scale‑up campaigns.

Quantitative Differentiation Evidence for 4-Chloro-N-ethylbenzenesulfonamide Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the 4‑Bromo and Unsubstituted N‑Ethyl Analogs

The predicted LogP of 4‑chloro‑N‑ethylbenzenesulfonamide (1.64) is 0.11 units lower than that of the 4‑bromo analog (LogP 1.75) and 0.48 units higher than that of the unsubstituted N‑ethylbenzenesulfonamide (LogP 1.16) . In drug‑discovery programs guided by Lipinski’s Rule of Five, a LogP difference of 0.48 often shifts the balance between adequate solubility and acceptable permeability. The chloro derivative thus occupies a middle ground that avoids the excessive lipophilicity of the bromo compound while providing better membrane partitioning than the des‑chloro parent.

Lipophilicity modulation Medicinal chemistry lead optimization LogP-driven property design

Para‑Position Reactivity Differentiation: Cl Versus Br Leaving‑Group Aptitude for Cross‑Coupling

The 4‑chloro substituent is a well‑established leaving group for palladium‑catalyzed cross‑coupling reactions, whereas the analogous 4‑bromo derivative, while also reactive, introduces a heavier atom that can complicate purification and raise cost. The Hammett σₚ constant for –Cl is 0.23, compared to 0.23 for –Br and 0.06 for –F (σₚ values are identical for Cl and Br; the difference lies in steric bulk and bond strength) [1][2]. In practical terms, the C–Cl bond (bond dissociation energy ~397 kJ·mol⁻¹) is stronger than the C–Br bond (~280 kJ·mol⁻¹), which can provide a wider window for selective mono‑functionalization in sequential coupling strategies. No direct kinetic study comparing 4‑chloro‑ and 4‑bromo‑N‑ethylbenzenesulfonamide was identified; this inference is based on well‑established physical‑organic principles.

Cross-coupling Nucleophilic aromatic substitution Building block diversification

Thermal Stability and Volatility: Boiling Point Advantage Over the Unsubstituted N‑Ethyl Parent

The predicted boiling point of 4‑chloro‑N‑ethylbenzenesulfonamide is 325.5 ± 44.0 °C at 760 mmHg , whereas the unsubstituted N‑ethylbenzenesulfonamide boils at approximately 297.9 °C . The ~27 °C elevation imparted by the 4‑chloro substituent can be advantageous during high‑vacuum distillation or solvent‑exchange steps, reducing volatility losses and improving recovery in multi‑gram syntheses. No boiling‑point data were located for the 4‑bromo or 4‑fluoro analogs, so direct halogen‑series comparison is precluded on this dimension.

Thermal stability Distillation and purification Process chemistry

Hydrogen‑Bond Donor/Acceptor Capacity and TPSA Parity with Halogen Series – Differentiating on LogP While Retaining Binding Motifs

Across the 4‑halo‑N‑ethylbenzenesulfonamide series, the computed TPSA is invariant at 46.17 Ų, and the hydrogen‑bond acceptor/donor count remains constant (HBA = 2, HBD = 1) . Therefore, any differential observed in biological screening can be attributed primarily to lipophilicity (LogP) rather than to altered hydrogen‑bonding capacity. This decoupling allows medicinal chemists to use the 4‑chloro analog as a LogP‑optimized surrogate that preserves the key sulfonamide‑NH donor and S=O acceptor motifs required for target engagement.

Hydrogen bonding Target engagement Solubility-permeability balance

Procurement‑Optimized Application Scenarios for 4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9)


Medicinal Chemistry Lead Optimization: Fine‑Tuning Lipophilicity Without Altering Sulfonamide Binding Motifs

When a screening hit contains an N‑ethylbenzenesulfonamide moiety and requires a moderate increase in LogP to improve cell permeability, the 4‑chloro derivative (LogP 1.64) offers a controlled +0.48 LogP shift compared to the unsubstituted parent (LogP 1.16) . This increment is often sufficient to enhance passive membrane diffusion while staying below the LogP >5 threshold associated with poor developability. Simultaneously, it avoids the higher lipophilicity of the 4‑bromo analog (LogP 1.75) , which could promote excessive protein binding or metabolic instability. The invariant TPSA of 46.17 Ų across the halogen series ensures that key hydrogen‑bond interactions with the biological target are preserved.

Fragment‑Based Drug Discovery: A Balanced LogP/TPSA Sulfonamide Fragment for Library Design

Fragment libraries benefit from building blocks that occupy a narrow LogP window (typically 0–3) with sufficient polar surface area for target engagement. 4‑Chloro‑N‑ethylbenzenesulfonamide, with a LogP of 1.64 and a TPSA of 46.17 Ų, resides in a favorable region of the fragment‑like property space . Its N‑ethyl group and chloro substituent provide two vectors for chemical elaboration, while the sulfonamide NH serves as a hydrogen‑bond donor. The comparable 4‑fluoro analog (LogP ~1.82) pushes closer to the upper lipophilicity boundary for fragments, and the 4‑bromo analog (LogP 1.75) introduces a heavier halogen that may complicate NMR‑based binding assays due to line‑broadening.

Synthetic Intermediate for Sequential Cross‑Coupling: Leveraging the Chloro Group for Controlled Reactivity

In multi‑step syntheses requiring orthogonal functionalization of the aromatic ring, the 4‑chloro substituent provides a handle for late‑stage diversification via palladium‑catalyzed cross‑coupling. The higher C–Cl bond dissociation energy (~397 kJ·mol⁻¹) compared to C–Br (~280 kJ·mol⁻¹) enables the chloro group to remain intact under conditions that would activate a bromo substituent, allowing sequential coupling at different positions of a more complex scaffold. This selectivity is exploited in the preparation of patent‑reported photoactive materials and pharmaceutical intermediates where the 4‑chloro‑N‑ethylbenzenesulfonamide core is preserved through early synthetic steps and activated only at the final stage.

Process Chemistry Scale‑Up: Higher Boiling Point Reduces Volatilization Losses During Solvent Exchange

During scale‑up operations that involve repeated solvent evaporation or high‑vacuum distillation, the ~27 °C higher predicted boiling point of 4‑chloro‑N‑ethylbenzenesulfonamide (325.5 °C) relative to the unsubstituted N‑ethyl analog (297.9 °C) translates to measurably lower product loss into the vapor phase . This property can be decisive when the cost of goods is high and yield retention across unit operations is critical for economic viability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-n-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.